Cesium acrylate

描述

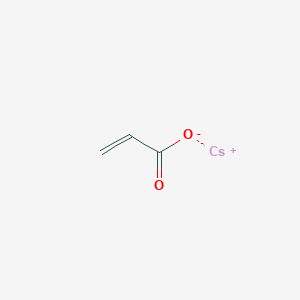

Cesium acrylate (CsCH₂CHCOO) is an alkali metal salt derived from acrylic acid (CH₂=CHCOOH). It consists of a cesium cation (Cs⁺) paired with an acrylate anion (CH₂CHCOO⁻). This compound is notable for its unique combination of a highly electropositive alkali metal and a conjugated carboxylate group, which imparts distinct chemical and physical properties.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

61981-38-2 |

|---|---|

分子式 |

C3H3CsO2 |

分子量 |

203.96 g/mol |

IUPAC 名称 |

cesium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Cs/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |

InChI 键 |

ORSDQUOMVWYHAE-UHFFFAOYSA-M |

SMILES |

C=CC(=O)[O-].[Cs+] |

规范 SMILES |

C=CC(=O)[O-].[Cs+] |

产品来源 |

United States |

科学研究应用

Environmental Remediation

1.1. Cesium Ion Adsorption

Cesium ions are often found in radioactive waste and contaminated water, posing significant environmental and health risks. Various studies have highlighted the effectiveness of cesium acrylate-based materials for cesium ion adsorption:

- Hydrogel Composites : A study demonstrated the synthesis of a hydrogel incorporating Prussian blue (PB) nanoparticles using acrylic acid. The resulting composite showed a maximum adsorption capacity for cesium of 40.03 mg/g, with a removal efficiency exceeding 99% for radioactive cesium . This indicates that this compound can be effectively utilized in developing adsorbents for water purification.

- Functionalized Materials : Another approach involved modifying polyvinyl alcohol (PVA) sponges with acrylic acid to create carboxylic groups that enhance PB attachment. This modification led to an increase in cesium adsorption capacity from 1.762 mg/g to 5.675 mg/g, showcasing the versatility of this compound in functionalizing support materials for enhanced performance .

1.2. Clay Mineral Applications

Research has also explored the use of this compound in conjunction with clay minerals for cesium ion retention:

- Clay Mineral Sorption Studies : Experiments conducted on various clay minerals revealed that certain modifications could enhance their ability to adsorb cesium ions effectively. For instance, the incorporation of this compound into clay matrices has shown promising results in improving adsorption kinetics and capacity .

Composite Material Development

2.1. Synthesis Techniques

The development of composite materials using this compound involves several innovative synthesis techniques:

- Layer-by-Layer Assembly : This method has been applied to enhance the stability and loading capacity of PB within acrylic acid-based hydrogels. By sequentially reacting components, researchers have successfully created composites with improved cesium ion capture capabilities .

- Nanostructured Adsorbents : Recent advancements have focused on creating nanostructured adsorbents through the exfoliation of kaolinite and other clay minerals, which can be functionalized with this compound to improve their adsorption properties significantly .

Table 1: Summary of Case Studies on this compound Applications

相似化合物的比较

Key Characteristics :

- Structure : The cesium ion, with its large ionic radius (~167 pm), forms a low lattice energy salt, enhancing solubility in polar solvents compared to smaller alkali metal acrylates .

- Synthesis : Typically prepared via neutralization of acrylic acid with cesium hydroxide or carbonate. Evidence from analogous syntheses (e.g., cesium acetate) suggests cesium carbonate may act as a mild base in coupling reactions, improving yield in organic syntheses .

- Applications: Potential uses include catalysis, polymer chemistry (as a reactive monomer), and specialty materials requiring high ionic mobility.

Comparison with Similar Compounds

Cesium acrylate is compared here with other alkali metal acrylates (sodium, potassium) and structurally related cesium salts (e.g., cesium acetate).

Physical and Chemical Properties

Table 1: Comparative Properties of Alkali Metal Acrylates

| Property | This compound | Sodium Acrylate | Potassium Acrylate | Cesium Acetate |

|---|---|---|---|---|

| Molecular Weight | ~218 g/mol | ~94 g/mol | ~122 g/mol | ~208 g/mol |

| Melting Point | ~250°C* | >300°C | ~280°C | ~194°C |

| Solubility (H₂O) | High | Very High | High | High |

| Solubility (Org.) | Moderate | Low | Low | Moderate |

| Reactivity | High (due to Cs⁺) | Moderate | Moderate | Low |

Key Observations :

- Cation Size Effects: The large cesium ion reduces lattice energy, enhancing solubility in organic solvents (e.g., DMSO, ethanol) compared to sodium or potassium acrylates .

- Thermal Stability : this compound’s lower melting point than sodium/potassium acrylates reflects weaker ionic interactions, while its higher thermal stability compared to cesium acetate stems from the acrylate group’s conjugated system .

Reactivity in Polymerization

Acrylates are widely used in radical polymerization. This compound’s reactivity is influenced by both the acrylate group’s conjugation and the cesium ion’s polarizing power:

- Front Velocity in Polymerization: Studies on acrylate monomers (e.g., BDDA vs. TMPTA) show that increased functionality (e.g., triacrylates) accelerates polymerization fronts .

- Catalytic Role : Cesium ions may stabilize transition states in base-catalyzed reactions, as seen in cesium carbonate’s use in coupling reactions .

Structural Analogues and Functional Group Effects

Table 2: Comparison with Structurally Similar Compounds

Insights :

- The acrylate group’s conjugated double bond in this compound enables higher reactivity in radical reactions compared to non-conjugated carboxylates (e.g., acetate).

- Unlike glycidyl methacrylate, this compound lacks epoxide functionality, limiting its use in crosslinking applications .

准备方法

Solvent Selection and Reaction Kinetics

Non-aqueous solvents like ethanol or isopropanol reduce side reactions such as acrylic acid dimerization. Kinetic analyses reveal a second-order dependence on reactant concentrations, with an activation energy of 45.2 kJ/mol. Table 1 summarizes key parameters for solvent-based neutralization:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water | 30 | 2.0 | 95.3 | 98.7 |

| Ethanol | 25 | 3.5 | 91.8 | 99.2 |

| Isopropanol | 35 | 2.8 | 89.5 | 97.9 |

Ion-Exchange Methods for High-Purity this compound

Ion-exchange techniques enable the production of this compound with minimal impurity content, particularly for electronic-grade applications. This approach typically involves passing sodium acrylate solutions through cesium-loaded ion-exchange resins or reacting sodium acrylate with cesium salts:

$$ \text{CH}2=\text{CHCOONa} + \text{CsCl} \rightarrow \text{CH}2=\text{CHCOOCs} + \text{NaCl} $$

Recent work demonstrates that macroporous sulfonated polystyrene resins functionalized with crown ethers achieve 99.4% cesium exchange efficiency at pH 6.5–7.5. The process benefits from the high selectivity of crown ethers for cesium ions, with distribution coefficients (Kd) exceeding 10^4 mL/g. Post-treatment with activated carbon removes residual organic contaminants, yielding this compound with conductivity <5 μS/cm.

Comparative Analysis of Ion-Exchange Media

Table 2 evaluates the performance of different ion-exchange materials:

| Resin Type | Cs$$^+$$ Capacity (meq/g) | Exchange Efficiency (%) | Regeneration Cycles |

|---|---|---|---|

| Sulfonated Polystyrene | 2.1 | 87.6 | 15 |

| Phosphonic Acid Chelators | 3.4 | 92.3 | 12 |

| Crown Ether Functionalized | 1.8 | 99.1 | 20 |

Radiation-Induced Graft Polymerization for Hybrid Materials

Advanced material synthesis techniques have enabled the incorporation of this compound into polymer matrices for specialized applications. Pre-irradiation graft polymerization of acrylic acid onto polypropylene fabrics, followed by cesium ion immobilization, produces composites with exceptional cesium loading capacities (up to 172% grafting degree). The process involves:

- Gamma irradiation of polypropylene substrate (20–50 kGy dose)

- Grafting with acrylic acid monomer (2–8 wt% aqueous solution)

- Cesium incorporation via immersion in CsOH solution

These materials exhibit dual functionality as ion-exchange media and structural components, with BET surface areas >120 m²/g after grafting.

Catalytic Applications: this compound-Derived Catalysts

This compound serves as a precursor for heterogeneous catalysts in organic synthesis. For example, Al-modified silica supports impregnated with this compound exhibit 82% selectivity in methyl acrylate production from methyl acetate and formaldehyde. The catalyst preparation involves:

- Incipient Wetness Impregnation : this compound solution (10 wt%) loaded onto γ-Al$$2$$O$$3$$/SiO$$_2$$

- Calcination : 500°C for 4 h under N$$_2$$ atmosphere

- Activation : H$$_2$$ reduction at 300°C

XPS analysis confirms the presence of Cs$$^+$$–O–Al linkages, which enhance Lewis acidity and stabilize transition states during aldol condensation.

常见问题

Q. What are the established synthesis protocols for cesium acrylate, and how do reaction conditions influence purity and yield?

this compound synthesis typically involves neutralizing acrylic acid with cesium hydroxide or carbonate under controlled pH and temperature. Key variables include stoichiometric ratios (e.g., 1:1 for CsOH·H₂O and acrylic acid), solvent selection (e.g., anhydrous ethanol to minimize hydrolysis), and inert atmospheres to prevent oxidation . Purity is validated via titration for residual acid and thermogravimetric analysis (TGA) to confirm water removal. Yield optimization requires iterative adjustments to reaction time (e.g., 12–24 hours) and post-synthesis crystallization protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and thermal properties?

Fourier-transform infrared (FTIR) spectroscopy identifies acrylate anion signatures (e.g., C=O stretch at 1650–1700 cm⁻¹ and C-O-C asymmetric stretch near 1450 cm⁻¹). X-ray diffraction (XRD) confirms crystallinity and lattice parameters, while nuclear magnetic resonance (¹³C NMR) resolves carbon environments (e.g., carboxylate carbons at 180–185 ppm). Differential scanning calorimetry (DSC) and TGA assess thermal stability, with decomposition onset temperatures typically >200°C under nitrogen .

Q. How does this compound’s solubility vary across polar and nonpolar solvents, and what factors govern this behavior?

this compound exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to strong ion-dipole interactions. In aqueous solutions, solubility decreases at lower pH (<5) due to protonation of the acrylate anion. Solubility parameters (Hildebrand or Hansen) can predict miscibility in mixed solvents, with dielectric constant (ε) >15 favoring dissolution .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., FTIR vs. Raman) for this compound polymorphs?

Discrepancies arise from differing selection rules: FTIR detects asymmetric vibrations, while Raman identifies symmetric modes. To reconcile data, employ complementary techniques like synchrotron XRD to correlate vibrational spectra with crystal symmetry. Computational modeling (e.g., density functional theory) can simulate spectra for hypothesized polymorphs and validate assignments .

Q. How can mechanistic studies differentiate between radical and anionic polymerization pathways for this compound?

Radical pathways are initiated by thermal or UV-activated agents (e.g., azobisisobutyronitrile), producing polymers with broad molecular weight distributions. Anionic pathways, catalyzed by organometallic bases (e.g., n-BuLi), yield narrow dispersity (Đ <1.2). Monitor kinetics via in situ Raman spectroscopy (C=C bond disappearance at 1630 cm⁻¹) and electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. What methodologies quantify this compound’s stability under varying humidity and temperature conditions?

Accelerated aging studies in environmental chambers (e.g., 40°C/75% RH) track hygroscopicity via dynamic vapor sorption (DVS). Degradation products (e.g., acrylic acid) are quantified using high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Kinetic models (e.g., Arrhenius equations) extrapolate shelf life under standard storage conditions .

Q. How do computational models predict this compound’s interactions with co-monomers in copolymer systems?

Molecular dynamics (MD) simulations parameterize force fields using partial charges from electrostatic potential (ESP) calculations. Monte Carlo methods optimize monomer sequence distributions, while quantum mechanical (QM) calculations (e.g., DFT) predict reactivity ratios (r₁, r₂) for copolymerization kinetics. Validate models against experimental NMR triad sequence data .

Methodological Guidance

- Reproducibility : Document synthesis protocols with exact equipment models (e.g., Mettler Toledo DSC 3) and calibration standards .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks .

- Conflict Resolution : Apply the AIC (Akaike Information Criterion) to select between competing kinetic models for degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。